molecular formula C12H17N5 B3063528 9-Cycloheptylpurin-6-amine CAS No. 6961-60-0

9-Cycloheptylpurin-6-amine

Cat. No.: B3063528
CAS No.: 6961-60-0
M. Wt: 231.30 g/mol
InChI Key: FHZRSYFMJLJWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cycloheptyl-9H-adenine is a derivative of adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of a cycloheptyl group attached to the ninth position of the adenine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-9H-adenine typically involves the alkylation of adenine with cycloheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for 9-Cycloheptyl-9H-adenine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Cycloheptyl-9H-adenine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups at the nitrogen atoms .

Mechanism of Action

The mechanism of action of 9-Cycloheptyl-9H-adenine primarily involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. By binding to these receptors, 9-Cycloheptyl-9H-adenine can modulate signal transduction pathways, influencing cellular responses such as neurotransmission, vasodilation, and immune modulation .

Comparison with Similar Compounds

Uniqueness: 9-Cycloheptyl-9H-adenine is unique due to its larger cycloheptyl group, which can influence its binding affinity and selectivity for adenosine receptors. This structural variation can lead to distinct pharmacological profiles and potential therapeutic applications .

Properties

CAS No.

6961-60-0

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

9-cycloheptylpurin-6-amine

InChI

InChI=1S/C12H17N5/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,13,14,15)

InChI Key

FHZRSYFMJLJWBS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=NC3=C(N=CN=C32)N

Key on ui other cas no.

6961-60-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.